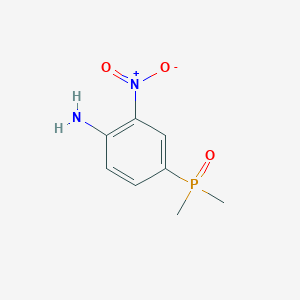

4-Dimethylphosphoryl-2-nitroaniline

Description

4-Dimethylphosphoryl-2-nitroaniline is a nitroaniline derivative featuring a dimethylphosphoryl group at the 4-position and a nitro group at the 2-position of the aromatic ring. The dimethylphosphoryl group introduces significant polarity and electron-withdrawing effects, which may influence solubility, reactivity, and interactions with biological systems compared to halogenated or alkoxy-substituted analogs .

Properties

IUPAC Name |

4-dimethylphosphoryl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHHDSTRVJNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Dimethylphosphoryl-2-nitroaniline typically involves the reaction of 4-nitroaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

4-Dimethylphosphoryl-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Scientific Research Applications

Based on the search results, 4-(Dimethylphosphoryl)-2-nitroaniline and its related compounds may have applications in the following areas:

- Kinase Inhibition: Compounds with dimethylphosphoryl groups have been investigated as kinase inhibitors . Kinases are enzymes that play critical roles in cell signaling and regulation, and their inhibition is a target for drug development in diseases like cancer .

- Drug Development: Due to the presence of dimethylphosphoryl and nitroaniline groups, this compound could be a building block in synthesizing more complex molecules with potential therapeutic activity . The nitroaniline moiety is found in various pharmaceuticals, acting as an intermediate in their synthesis .

- Material Science: The presence of both phenolic and phosphoryl groups suggests the potential use of 4-(Dimethylphosphoryl)-2-nitroaniline in phenolic-enabled nanotechnology for creating nanomaterials with specific properties . These materials can be used in biosensing, bioimaging, and disease treatment .

Related Research and Insights

- Kinase Inhibitors: Research indicates that derivatives with dimethylphosphoryl groups can be designed as inhibitors for kinases such as ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) . These kinases are important targets in cancer therapy . Attaching hydrogen bond acceptors like dimethylsulfonamide and dimethylphosphine oxide at specific positions on aniline compounds can modulate their inhibitory activities .

- Synthesis Intermediate: Nitroanilines are commonly used as intermediates in synthesizing dyes, pharmaceuticals, and other organic compounds . For instance, 4-nitroaniline is a precursor to p-phenylenediamine, a dye component . Similarly, 4-methoxy-2-nitroaniline is an intermediate in synthesizing omeprazole, a medication used to reduce stomach acid production .

- Polyphenol-Containing Nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, are used in synthesizing nanoparticles with antioxidation, anticancer, and adherent properties . These nanoparticles have applications in bioimaging, therapeutic delivery, and other biomedical areas .

- Catalysis: Research has shown that bimetallic catalysts can be used in the decomposition of epoxy composites to recover phenolic compounds . This suggests potential applications of 4-(Dimethylphosphoryl)-2-nitroaniline derivatives in similar catalytic processes .

Data Tables

Due to the limited information, comprehensive data tables specific to 4-(Dimethylphosphoryl)-2-nitroaniline are not available. However, the following table summarizes the potential applications based on related research:

Case Studies

There are no specific case studies available for 4-(Dimethylphosphoryl)-2-nitroaniline within the search results.

Mechanism of Action

The mechanism of action of 4-Dimethylphosphoryl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dimethylphosphoryl group can participate in phosphorylation reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

- 4-Chloro-2-nitroaniline (4C2NA) and 2-Chloro-4-nitroaniline (2C4NA) : These isomers differ in substituent positions. The chloro group (electron-withdrawing) and nitro group (strong electron-withdrawing) create distinct electronic environments. In 4C2NA, the nitro group at the 2-position directs electrophilic substitution to the 5-position, whereas in 2C4NA, the nitro at the 4-position alters resonance stabilization .

- N-(Diisopropoxyphosphoryl)-4-methoxyaniline: This compound substitutes the nitro group with a methoxy group (electron-donating) and features a bulkier diisopropoxyphosphoryl group.

- Nitrosoanilines (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline): Nitroso groups (NO) are less electron-withdrawing than nitro groups (NO₂), leading to reduced aromatic deactivation. These compounds often exhibit distinct reactivity in nucleophilic substitution reactions .

Toxicity Profiles

- 4C2NA and 2C4NA : Exposure to 2 mM of these compounds for 3 hours caused significant hepatocyte damage, with 2C4NA inducing greater toxicity (10 mM GSH depletion vs. 13 mM for 4C2NA). This suggests substituent position affects metabolic pathways, possibly due to differential interaction with glutathione (GSH) or enzyme inhibition (e.g., LDH, G-6-Pase) .

- Hypothetical Toxicity of 4-Dimethylphosphoryl-2-nitroaniline: The dimethylphosphoryl group may increase polarity, reducing membrane permeability compared to chloro analogs.

Data Tables

Table 1: Substituent Effects on Toxicity and Reactivity

| Compound | Substituents | Toxicity (GSH Depletion, mM/10⁶ cells) | Key Enzymes Affected |

|---|---|---|---|

| 4-Chloro-2-nitroaniline | 4-Cl, 2-NO₂ | 13 | LDH, G-6-Pase |

| 2-Chloro-4-nitroaniline | 2-Cl, 4-NO₂ | 10 | LDH, G-6-Pase |

| N-(Diisopropoxyphosphoryl)-4-methoxyaniline | 4-OCH₃, PO(OiPr)₂ | Not reported | N/A |

| This compound (Predicted) | 4-PO(Me)₂, 2-NO₂ | ~8–12 (estimated) | Hypothetical GSH interaction |

Biological Activity

4-Dimethylphosphoryl-2-nitroaniline is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Key Characteristics

- Solubility : Soluble in organic solvents like DMSO and DMF.

- Stability : Stable under normal laboratory conditions but sensitive to moisture and light.

This compound exhibits biological activity primarily through its ability to interact with specific enzymes and receptors in biological systems. Its phosphoryl group is known to participate in enzyme inhibition, particularly in pathways involving phosphatases and kinases.

In Vitro Studies

Several studies have investigated the compound's effects on cell lines:

- Anticancer Activity : Research indicates that this compound has potential as an anticancer agent, particularly against cells with mutant p53. The compound inhibits cell proliferation and induces apoptosis in cancer cell lines, suggesting its role as a therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been shown to inhibit certain phosphatases, which are crucial for cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating diseases characterized by dysregulated signaling .

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reduction of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce DNA damage response pathways .

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound, revealing that it could mitigate neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-dimethylphosphoryl-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or phosphorylation of nitroaniline precursors. For example, nitrosoaniline derivatives (e.g., compounds 2c–2l in ) are synthesized via NAS with alkyl/aryl amines under controlled pH (7–9) and temperatures (60–80°C), achieving yields of 65–85% . For phosphorylation, dimethylphosphite or phosphoryl chloride can react with 2-nitroaniline in anhydrous solvents (e.g., THF or DCM) at 0–5°C to prevent side reactions. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients). Side products like hydrolyzed phosphoryl groups or over-nitrosylated derivatives are common and must be characterized via H/C NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy: FT-IR (C=O stretch at 1680–1720 cm, P=O at 1250–1300 cm), UV-Vis ( ~350 nm for nitroaromatic systems) .

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- Mass Spectrometry: HRMS (ESI+) for molecular ion confirmation (e.g., [M+H] calculated vs. experimental) .

- Thermal Analysis: DSC to identify melting points and decomposition thresholds (e.g., nitro groups degrade above 200°C) .

Advanced Research Questions

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound, and how do substituents modulate these properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates hyperpolarizability () and dipole moments. shows methoxy/nitro substituents enhance by 40–60% due to charge-transfer interactions in the -conjugated system. Solvent effects are modeled via the Polarizable Continuum Model (PCM), showing dielectric environments alter by up to 30% . Replace the methoxy group with dimethylphosphoryl to assess electron-withdrawing effects: phosphorus’s electronegativity may increase intramolecular charge transfer, as seen in MNA (2-methyl-4-nitroaniline) with ~10 esu .

Q. How do researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

Methodological Answer: Discrepancies in IR/Raman peaks often arise from solvent interactions or anharmonicity. For example:

- Vibrational Modes: Scale DFT-calculated frequencies by 0.96–0.98 to match experimental FT-Raman data .

- Electronic Transitions: Time-Dependent DFT (TD-DFT) with explicit solvent molecules (e.g., 3–5 HO) improves UV-Vis agreement. For nitroanilines, TD-DFT underestimates by ~20 nm unless solvent reorganization energy is included .

- Validation: Compare with analogous compounds (e.g., 4-methoxy-2-nitroaniline in ) to isolate substituent-specific deviations.

Q. What strategies mitigate thermal instability during high-temperature applications of this compound?

Methodological Answer:

- Stabilizers: Add radical scavengers (e.g., BHT at 0.1–1 wt%) to inhibit nitro group decomposition.

- Encapsulation: Embed the compound in polymer matrices (e.g., PMMA or polycarbonate) to reduce oxygen exposure. notes nitroanilines degrade via radical pathways above 150°C, so inert atmospheres (N/Ar) are critical during DSC/TGA .

- Alternative Derivatives: Synthesize fluorinated analogs (e.g., replacing methyl with CF groups) to enhance thermal stability, as seen in heptafluoroisopropylaniline derivatives (decomposition >250°C) .

Critical Research Gaps

- Solvent Effects on NLO: Limited experimental data on polar solvents (e.g., DMSO) for this compound.

- Long-Term Stability: No studies on photodegradation under UV light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.